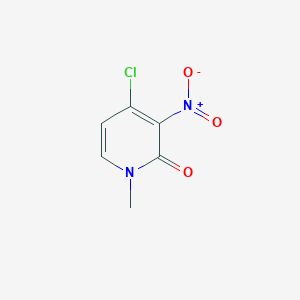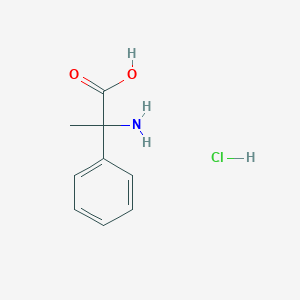![molecular formula C20H25NO2 B3038133 2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol CAS No. 763130-01-4](/img/structure/B3038133.png)
2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol
Overview
Description
“2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol” is a chemical compound with the linear formula C20H25NO2 . It has a molecular weight of 311.428 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol” is represented by the linear formula C20H25NO2 . The InChI representation of the molecule is also available.Scientific Research Applications
Toxicity Studies
- Compounds like 4-alkyl-2-methoxyphenols have been studied for their cytotoxicity in rat liver slices. These studies correlate the formation of quinone methides (QMs) from these phenols and their cytotoxic impact. It suggests that phenols oxidized to QMs with specific lifetimes result in cytotoxicity, and this reactivity window is crucial for determining the extent of cytotoxic injury caused by these electrophiles (Thompson, Perera, Krol, & Bolton, 1995).
Antimicrobial and Phytotoxic Activity
- Certain cyclohexenone derivatives, which are structurally related to 2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol, have been isolated from natural sources and shown to exhibit antimicrobial and phytotoxic activities. These findings open possibilities for their use in developing new antimicrobial agents (Shiono, Murayama, Takahashi, Okada, Katohda, & Ikeda, 2005).
Chemical Synthesis and Reactions
- Research on 3-methoxyphenol and related compounds has explored their behavior in various chemical reactions, such as the Lumiketone-Type Rearrangement, which is significant for understanding their chemical properties and potential applications in synthetic chemistry (Kakiuchi, Ue, Yamaguchi, Nishimoto, & Tobe, 1991).
Thermochemical Properties
- The thermochemical properties of methoxyphenols, like 2-methoxyphenol and its derivatives, have been investigated. This research is important for understanding the intermolecular and intramolecular hydrogen bonds in these compounds, which are significant in different antioxidants and biologically active molecules (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).
Analytical Chemistry Applications
- Azoisoxazoles, including methoxyphenol derivatives, have been studied for their applications in analytical chemistry, particularly in the formation of complexes with metals like cobalt, copper, and cadmium. This highlights their potential use in spectrophotometric determinations and metallochromic indicators (Arias, Trujillo, Pont, & Montelongo, 1984).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
2-[(4-cyclohexylanilino)methyl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-23-19-12-9-17(20(22)13-19)14-21-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h7-13,15,21-22H,2-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQFEMJLVZYEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)C3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol | |
CAS RN |
763130-01-4 | |
| Record name | 2-((4-CYCLOHEXYLANILINO)METHYL)-5-METHOXYPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)


![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B3038056.png)








